Fmoc-Lys-OH hydrochloride

Solid-phase peptide synthesis HPLC purity Coupling efficiency

Choose Fmoc-Lys-OH hydrochloride (CAS 139262-23-0) for unmatched performance in Fmoc-SPPS, PROTAC linker, and ADC payload conjugation. The hydrochloride salt critically enhances solubility in standard coupling solvents (DMF, DMSO) compared to the free base, ensuring reliable automated workflows and eliminating extra neutralization steps during diazo transfer to Fmoc-Lys(N₃)-OH. High chiral purity (up to 100% ee) is mandatory for maintaining stereochemical integrity in ternary complex formation (PROTACs) and consistent drug-to-antibody ratios (ADCs). Pharmaceutical-grade specifications reduce regulatory risk, while crystalline polymorph stability extends shelf-life.

Molecular Formula C21H25ClN2O4
Molecular Weight 404.9 g/mol
CAS No. 139262-23-0
Cat. No. B557341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys-OH hydrochloride
CAS139262-23-0
Synonyms139262-23-0; Fmoc-Lys-OH.HCl; Fmoc-Lys-OHhydrochloride; Nalpha-Fmoc-L-lysinehydrochloride; FMOC-LYS-OHHCL; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoicacidhydrochloride; Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysineHydrochloride; Fmoc-L-lysineHCl; Fmoc-Lys-OH??HCl; PubChem10025; Fmoc-Lys-OHinvertedexclamationmarkcurrencyHCl; Fmoc-L-lysinehydrochloride; C21H25ClN2O4; KSC496Q6H; CTK3J6863; N|A-Fmoc-L-lysinehydrochloride; MolPort-003-983-044; ANW-20507; CF-190; MFCD00190889; AKOS015908873; AKOS015924136; RTR-005158; (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoicAcidHydrochloride; AK-41377
Molecular FormulaC21H25ClN2O4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl
InChIInChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1
InChIKeyMVMZFAIUUXYFGY-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys-OH Hydrochloride (CAS 139262-23-0): Technical Baseline for Scientific Procurement


Fmoc-Lys-OH hydrochloride (CAS 139262-23-0), also known as Nα-Fmoc-L-lysine hydrochloride, is a protected amino acid derivative widely utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . This compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group and is supplied as the hydrochloride salt, with a molecular weight of 404.89 g/mol (C₂₁H₂₅ClN₂O₄) . The hydrochloride form enhances solubility and handling properties relative to the free base form . Beyond conventional SPPS, this building block serves as an alkyl-chain-based linker in the synthesis of PROTACs and as a non-cleavable or cleavable linker for antibody-drug conjugates (ADCs) .

Fmoc-Lys-OH Hydrochloride: Why Simple Substitution with Free Base or Side-Chain-Protected Analogs Introduces Experimental Risk


The hydrochloride salt form of Fmoc-Lys-OH confers specific advantages in solubility, handling, and synthetic workflow compatibility that cannot be assumed when substituting the free base form or alternative lysine derivatives. The free base (Fmoc-Lys-OH) lacks the enhanced aqueous and polar solvent solubility provided by the HCl salt, potentially compromising coupling efficiency in standard SPPS protocols [1]. Furthermore, while side-chain-protected analogs such as Fmoc-Lys(Boc)-OH are essential for orthogonal protection strategies, they differ fundamentally in molecular weight, stability profile, and deprotection requirements, making them non-interchangeable in synthetic routes designed for the unprotected side-chain amine of Fmoc-Lys-OH·HCl [2]. Purity specifications also vary substantially across suppliers, with documented HPLC purity ranging from 95% to 99.95% and chiral purity up to 99.5%, directly impacting synthetic reproducibility and downstream product quality .

Fmoc-Lys-OH Hydrochloride (CAS 139262-23-0): Comparative Quantitative Evidence for Differentiated Selection


Purity Differential Across Commercial Sources: Impact on SPPS Coupling Efficiency and Reproducibility

Fmoc-Lys-OH hydrochloride exhibits significant inter-supplier purity variation, ranging from a minimum specification of 95% (AKSci) to 99.95% (TargetMol) and ≥99.5% with chiral HPLC verification (Chem-Impex) . This purity differential directly correlates with coupling efficiency in SPPS: impurities, including residual free amino acids and solvents, reduce reaction yields and increase the likelihood of deletion sequences . MedChemExpress reports 99.84% purity with 100% enantiomeric excess, while Sigma-Aldrich specifies ≥98.0% (HPLC) . The presence of even 2-5% impurities can necessitate increased reagent excess and extended coupling times, compromising both yield and purity of the final peptide product .

Solid-phase peptide synthesis HPLC purity Coupling efficiency Quality control

Solubility Enhancement of Hydrochloride Salt Versus Free Base: Enabling Aqueous and Polar Solvent Reactions

The hydrochloride salt of Fmoc-Lys-OH demonstrates markedly different solubility behavior compared to its free base counterpart. The HCl salt is soluble in water, dimethylformamide (0.3 g in 2 mL), and dimethyl sulfoxide, whereas the free base exhibits poor aqueous solubility . This differential is functionally consequential: a diazo transfer protocol for converting Fmoc-Lys-OH·HCl to Fmoc-Lys(N₃)-OH specifically calls for the hydrochloride salt to achieve dissolution in the aqueous NaHCO₃/methanol solvent system required for the CuSO₄-catalyzed reaction [1]. Practitioners attempting to substitute the free base in this protocol have reported solubility failure [2]. The hydrochloride form also improves handling properties and facilitates dissolution in standard SPPS coupling solvents .

Solubility Salt form Free base Aqueous reaction Diazo transfer

Chiral Purity and Enantiomeric Excess: Ensuring Stereochemical Integrity in Peptide Synthesis

Fmoc-Lys-OH hydrochloride is available with validated chiral purity specifications that directly impact the stereochemical fidelity of synthesized peptides. Chem-Impex supplies the compound with a purity limit of ≥99.5% as determined by chiral HPLC, while MedChemExpress reports 99.84% purity with 100% enantiomeric excess (ee) . The optical rotation of the compound is consistently reported at approximately -10° to -11° (c=1, DMF), with AKSci specifying -9 to -13° (c=1, DMF) and Chem-Impex specifying -10 ± 2.5° . In contrast, lower-grade commercial sources may not report chiral purity or enantiomeric excess, introducing the risk of racemized material that would yield diastereomeric peptide impurities requiring additional purification .

Chiral purity Enantiomeric excess Racemization HPLC

Crystalline Form Stability: Novel Polymorphs with Improved Storage Characteristics and Reduced Degradation

Conventional Fmoc-Lys-OH hydrochloride prepared via standard DCM, ethanol, or DMF-based deprotection routes from Fmoc-Lys(Boc)-OH exhibits crystal form instability, requiring low-temperature storage (2-8°C) and prone to degradation with impurity generation at ambient conditions [1]. A recent patent (CN 202511604699) discloses novel crystalline polymorphs (Form B and Form C) of Fmoc-Lys-OH·HCl prepared using acetonitrile as reaction solvent, demonstrating substantially improved stability [2]. Form B is characterized by distinct XRPD peaks at 5.63±0.2°, 11.41±0.2°, 15.54±0.2°, and 22.63±0.2° (2θ, Cu-Kα radiation), and exhibits reduced degradation under ambient storage compared to conventionally prepared material [3]. This improved stability addresses a documented limitation of earlier synthetic routes, which produced material that required strictly refrigerated conditions to prevent impurity formation .

Polymorph Crystalline form Stability Storage X-ray diffraction

Endotoxin and Bioburden Control: Critical Quality Attribute for Pharmaceutical Peptide Synthesis

For pharmaceutical-grade peptide synthesis, particularly when the final product is intended for preclinical or clinical evaluation, control of microbial contamination and endotoxin levels in raw materials is essential. High-purity sources of Fmoc-Lys-OH hydrochloride (>98-99% by HPLC) are specified to be free from microbial contamination and low in bioburden, a requirement that differentiates pharmaceutical-grade material from general research-grade supplies . Quality control for pharmaceutical applications includes confirmatory identity testing via MS, NMR (¹H and ¹³C), and IR spectroscopy, plus additional assays including melting point, specific rotation, Karl Fischer moisture determination, and elemental analysis . This comprehensive QC package ensures that the building block meets the stringent specifications required for drug substance manufacturing under current Good Manufacturing Practices (cGMP) .

Endotoxin Bioburden Pharmaceutical peptide GMP Quality control

Functional Differentiation from Side-Chain-Protected Analogs: Orthogonal Deprotection Requirements

Fmoc-Lys-OH hydrochloride bears an unprotected ε-amino side chain, distinguishing it fundamentally from side-chain-protected analogs such as Fmoc-Lys(Boc)-OH (CAS 71989-26-9). The Boc-protected analog requires acidic deprotection (TFA) to liberate the side-chain amine, whereas Fmoc-Lys-OH·HCl provides immediate side-chain reactivity without additional deprotection steps [1]. Fmoc-Lys(Boc)-OH is the precursor for Fmoc-Lys-OH·HCl synthesis via Boc removal, underscoring their synthetic relationship but functional divergence [2]. This unprotected side chain enables direct conjugation chemistry (e.g., diazo transfer to azide, acylation, or coupling to bifunctional linkers) that would be inaccessible with the Boc-protected derivative without an intervening deprotection step [3]. The molecular weight difference (404.89 g/mol for Fmoc-Lys-OH·HCl vs. 468.5 g/mol for Fmoc-Lys(Boc)-OH) also impacts stoichiometric calculations for coupling reactions .

Orthogonal protection Fmoc-Lys(Boc)-OH Deprotection SPPS strategy

Fmoc-Lys-OH Hydrochloride (CAS 139262-23-0): High-Value Application Scenarios Where Differentiated Quality Drives Outcomes


Solid-Phase Peptide Synthesis Requiring High-Fidelity Lysine Incorporation

When synthesizing peptides where lysine residues are critical for biological activity, the selection of high-purity (≥99.5% by HPLC and chiral HPLC) Fmoc-Lys-OH hydrochloride is essential to ensure high coupling efficiency and minimize deletion sequences . Impurities in lower-purity grades (e.g., 95%) can reduce reaction yields and necessitate additional purification steps, increasing per-peptide cost and compromising batch-to-batch reproducibility . For automated SPPS workflows, the hydrochloride salt form ensures consistent solubility in standard coupling solvents (DMF, DMSO) and reliable handling characteristics .

Synthesis of ε-Azido Lysine Derivatives for Click Chemistry and Bioconjugation

The conversion of Fmoc-Lys-OH hydrochloride to Fmoc-Lys(N₃)-OH via diazo transfer requires the HCl salt form to achieve dissolution in the aqueous NaHCO₃/methanol reaction medium; the free base form fails to dissolve under these conditions . This derivatization is a key step in preparing azido-protected peptides for activity-based protein profiling and click-functional peptide bundles for biopolymer formation . Procurement of the hydrochloride salt is mandatory for successful execution of this protocol without additional neutralization steps .

Pharmaceutical Peptide Manufacturing Under GMP or Preclinical Development

For pharmaceutical-grade peptide synthesis, including GLP-1 analogs and therapeutic peptides, Fmoc-Lys-OH hydrochloride must meet stringent quality specifications including freedom from microbial contamination, low bioburden, and comprehensive QC documentation (MS, NMR, IR, HPLC, elemental analysis) . Suppliers providing certified pharmaceutical-grade material with documented endotoxin control reduce regulatory risk and ensure raw material suitability for drug substance manufacturing . The enhanced stability of novel crystalline polymorphs (Form B) further supports pharmaceutical manufacturing by reducing cold-chain burden and extending shelf-life .

PROTAC and Antibody-Drug Conjugate (ADC) Linker Synthesis

Fmoc-Lys-OH hydrochloride serves as an alkyl-chain-based linker building block in the synthesis of PROTACs and as a non-cleavable or cleavable linker for ADCs . The unprotected ε-amino group of the lysine side chain provides a reactive handle for conjugation to E3 ligase ligands (in PROTACs) or cytotoxic payloads (in ADCs) without requiring additional orthogonal deprotection steps . High chiral purity (100% ee) ensures stereochemical integrity of the linker, which is critical for maintaining the precise spatial orientation required for ternary complex formation in PROTACs and for consistent drug-to-antibody ratio in ADCs .

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